molecular formula C18H15N5OS B237859 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide

Cat. No. B237859
M. Wt: 349.4 g/mol
InChI Key: XMMXLBHWNPZXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK plays a crucial role in the B-cell receptor signaling pathway, which is involved in the development and progression of various B-cell malignancies. In recent years, TAK-659 has gained significant attention as a potential therapeutic agent for the treatment of B-cell malignancies.

Mechanism of Action

4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide exerts its therapeutic effect by inhibiting the activity of BTK, a key enzyme in the B-cell receptor signaling pathway. BTK plays a crucial role in the activation of downstream signaling pathways, including the PI3K-AKT-mTOR and NF-κB pathways, which are involved in the survival, proliferation, and migration of B-cell malignancy cells. By inhibiting BTK activity, this compound blocks the activation of these pathways, leading to reduced cell proliferation, survival, and migration.
Biochemical and Physiological Effects:
In preclinical studies, this compound has been shown to inhibit BTK activity in a dose-dependent manner, leading to reduced proliferation and survival of B-cell malignancy cells. This compound has also been shown to induce apoptosis, or programmed cell death, in B-cell malignancy cells. In addition, this compound has been shown to inhibit the migration of B-cell malignancy cells, which is a crucial step in the metastasis of these tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects. This compound has also been shown to be effective in preclinical models of B-cell malignancies, including CLL, MCL, and DLBCL. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

Future Directions

Several future directions for the development of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide as a therapeutic agent for B-cell malignancies have been identified. These include the evaluation of this compound in combination with other targeted agents, such as PI3K inhibitors, as well as the evaluation of this compound in combination with immunotherapy agents, such as checkpoint inhibitors. In addition, the development of this compound analogues with improved pharmacokinetic properties may further enhance its therapeutic potential.

Synthesis Methods

The synthesis of 4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide involves several steps, including the preparation of key intermediates and the coupling of the final benzamide moiety. The synthesis route has been described in detail in several publications, including a patent application filed by Takeda Pharmaceutical Company Limited.

Scientific Research Applications

4-ethyl-N-(4-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-ylphenyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to reduced proliferation, survival, and migration of B-cell malignancy cells.

properties

Molecular Formula

C18H15N5OS

Molecular Weight

349.4 g/mol

IUPAC Name

4-ethyl-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide

InChI

InChI=1S/C18H15N5OS/c1-2-12-3-5-13(6-4-12)16(24)20-15-9-7-14(8-10-15)17-22-23-11-19-21-18(23)25-17/h3-11H,2H2,1H3,(H,20,24)

InChI Key

XMMXLBHWNPZXIP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN4C=NN=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.